3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester
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Overview
Description
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is an organic compound with the molecular formula C12H12O3. It is a derivative of cyclobutanecarboxylic acid, featuring a phenyl group and a keto group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of acetone, bromine, and malononitrile as starting materials, with ethanol, dimethylformamide (DMF), and water as solvents. Sodium iodide acts as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions include various substituted cyclobutanecarboxylic acid derivatives, alcohols, and ketones.
Scientific Research Applications
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s structure allows it to participate in various pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
3-Oxocyclobutanecarboxylic acid: Shares the cyclobutanecarboxylic acid core but lacks the phenyl group.
3-Oxo-1-cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclobutane.
3-Oxo-1-phenylcyclopentanecarboxylic acid: Contains both the phenyl group and a cyclopentane ring.
Uniqueness: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is unique due to its combination of a cyclobutane ring, a phenyl group, and a keto group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Biological Activity
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (C12H12O3) is an organic compound recognized for its unique structural features, including a cyclobutane ring, a phenyl group, and a keto group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A cyclobutane ring , which contributes to its reactivity.
- A phenyl group that enhances its interaction with biological targets.
- A keto group that plays a crucial role in its biochemical activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The keto group facilitates binding to these targets, influencing biochemical pathways and cellular processes.
Key Mechanisms:
- Enzyme Inhibition/Activation: The compound can act as an inhibitor or activator depending on structural modifications, impacting metabolic pathways.
- Binding Affinity: The presence of the phenyl group enhances binding affinity towards target proteins, which is critical for its biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties: Investigations are underway to evaluate its efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses through its action on specific signaling pathways.
Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study 2: Anticancer Potential
In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 55 |
100 | 30 |
Properties
IUPAC Name |
methyl 3-oxo-1-phenylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDXIAPHJHTTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035897-59-6 |
Source
|
Record name | methyl 3-oxo-1-phenylcyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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